molecular formula C26H38O5 B195027 15-céto Latanoprost CAS No. 135646-98-9

15-céto Latanoprost

Numéro de catalogue: B195027
Numéro CAS: 135646-98-9
Poids moléculaire: 430.6 g/mol
Clé InChI: DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

15-Keto Latanoprost, also known as 15-Ketolatanoprost, is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .

Mode of Action

15-Keto Latanoprost interacts with its target, the FP receptor, to exert its effects. It is less potent than the parent compound latanoprost but still retains the ability to produce a small but measurable decrease in the intraocular pressure . It is also a miotic in the normal cat eye, causing a reduction in pupillary diameter .

Biochemical Pathways

The biochemical pathways affected by 15-Keto Latanoprost are related to the regulation of intraocular pressure. The compound is thought to increase uveoscleral outflow , which is a pathway for the drainage of aqueous humor from the eye. This increase in outflow leads to a decrease in intraocular pressure .

Pharmacokinetics

The pharmacokinetics of 15-Keto Latanoprost involve its absorption through the cornea where the prodrug is hydrolyzed to the acid form by esterases to become biologically active . Studies in humans indicate that the peak concentration in the aqueous humor is reached about two hours after topical administration . The acid of latanoprost can be measured in aqueous humor during the first four hours, and in plasma only during the first hour after local administration .

Result of Action

The primary result of 15-Keto Latanoprost’s action is a reduction in intraocular pressure. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in intraocular pressure . The maximum reduction was observed on treatment day 5, regardless of the drug or concentration studied .

Action Environment

The action of 15-Keto Latanoprost is influenced by the environment within the eye. The compound is absorbed through the cornea and is hydrolyzed to its active form within the eye . The efficacy of the compound may be influenced by factors such as the health of the eye, the presence of other medications, and individual variations in response .

Analyse Biochimique

Biochemical Properties

15-Keto Latanoprost interacts with various enzymes, proteins, and other biomolecules. It is a potential metabolite of latanoprost when administered to animals . The majority of receptor-binding studies indicate that the free acid metabolites of these compounds are agonists at the prostaglandin FP receptor .

Cellular Effects

15-Keto Latanoprost has significant effects on various types of cells and cellular processes. It has been shown to produce a small but measurable decrease in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye . It also causes an 8 mm Hg reduction in pupillary diameter at 5 µg/eye .

Molecular Mechanism

The molecular mechanism of action of 15-Keto Latanoprost involves its interactions with biomolecules and changes in gene expression. The ocular hypotensive response of these PG drugs may actually be mediated by EP3 receptors activated by endogenously produced PGs resulting from drug stimulation of FP receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-Keto Latanoprost change over time. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in IOP, with the maximum reduction on treatment day 5 .

Dosage Effects in Animal Models

The effects of 15-Keto Latanoprost vary with different dosages in animal models. The maximum reduction from vehicle-only baseline IOP was 3.0 ± 0.3 mm Hg (9%) for 0.0001% 15-Keto Latanoprost, 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-Keto Latanoprost, and 6.3 ± 0.4 mm Hg (18%) for 0.01% 15-Keto Latanoprost .

Metabolic Pathways

15-Keto Latanoprost is involved in various metabolic pathways. Three of the four clinically used PG analogs have a hydroxyl group on position 15, which is the site of potential metabolic conversion into a 15-keto analog .

Méthodes De Préparation

La synthèse du 15-céto Latanoprost implique plusieurs étapes, à partir du précurseur chiral Corey lactone diol. La voie de synthèse comprend l'oxydation de Swern, la réduction allylique et les conditions de réaction de Wittig . La réduction des groupes fonctionnels cétone et alcène est réalisée en une seule étape à l'aide d'un catalyseur peu coûteux tel que le chlorure de nickel et le borohydrure de sodium dans le méthanol . Cette méthode offre une haute stéréosélectivité et un rendement amélioré, ce qui en fait un protocole efficace pour la synthèse du this compound.

Analyse Des Réactions Chimiques

Le 15-céto Latanoprost subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du this compound .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en augmentant l'écoulement uvéoscléral, réduisant ainsi la pression intraoculaire . Il agit comme un agoniste du récepteur FP de la prostaglandine, conduisant à la relaxation du muscle ciliaire et à une augmentation de la percolation de l'humeur aqueuse à travers les tissus . Ce mécanisme est similaire à celui de son composé parent, le Latanoprost, mais avec des propriétés pharmacocinétiques distinctes .

Activité Biologique

15-keto Latanoprost is a significant metabolite of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma. This article delves into its biological activity, focusing on its effects on intraocular pressure (IOP), aqueous humor dynamics, and its mechanism of action, supported by various studies and data.

Overview of 15-keto Latanoprost

15-keto Latanoprost is formed from the metabolism of Latanoprost and exhibits biological activity that influences ocular physiology. Its primary therapeutic application is in lowering IOP in patients with glaucoma or ocular hypertension. Understanding its biological activity is crucial for optimizing treatment regimens and improving patient outcomes.

The mechanism by which 15-keto Latanoprost exerts its effects involves several pathways:

  • FP Receptor Activation : Like Latanoprost, 15-keto Latanoprost acts as an agonist at the FP receptor, leading to increased uveoscleral outflow, which is a significant pathway for reducing IOP.
  • Aqueous Humor Dynamics : Studies have shown that 15-keto Latanoprost affects the dynamics of aqueous humor flow and production. It has been observed to increase outflow facility without significantly altering aqueous humor production rates.

Effects on Intraocular Pressure

Several studies have quantitatively assessed the impact of 15-keto Latanoprost on IOP:

Study ReferenceConcentrationIOP Reduction (mm Hg)Significance
Wang et al., 20070.0001%3.0 ± 0.3 (9%)P < 0.05
Wang et al., 20070.001%7.6 ± 0.6 (23%)P < 0.001
Wang et al., 20070.01%6.3 ± 0.4 (18%)P < 0.001
Wang et al., 2007Latanoprost (0.005%)6.6 ± 0.6 (20%)P < 0.001

These results indicate that 15-keto Latanoprost can achieve comparable or superior reductions in IOP compared to standard Latanoprost formulations, particularly at certain concentrations .

Aqueous Humor Dynamics

The effects of 15-keto Latanoprost on aqueous humor dynamics have been studied through various methodologies:

  • Tonographic Outflow Facility : In studies involving normal monkeys, administration of 15-keto Latanoprost did not significantly alter the tonographic outflow facility or aqueous humor flow rates, suggesting a mechanism primarily focused on enhancing uveoscleral outflow rather than altering production .
  • Fluorophotometric Measurements : These measurements indicated that while IOP was reduced significantly, the underlying mechanisms did not involve substantial changes in aqueous humor dynamics, reinforcing the notion of enhanced outflow as the primary action .

Comparative Studies with Other Prostaglandins

In comparative studies with other prostaglandin analogs like Bimatoprost and Travoprost, 15-keto Latanoprost demonstrated similar efficacy in lowering IOP but with distinct pharmacokinetic profiles that may influence clinical outcomes:

  • Bimatoprost vs. Latanoprost : Research indicated that switching from Latanoprost to Bimatoprost resulted in additional IOP reduction, highlighting differences in their mechanisms despite both being effective .
  • Trabecular Outflow Facility : Evidence suggests that while all prostaglandin analogs increase trabecular outflow facility, variations exist among them regarding their potency and duration of action .

Case Studies and Clinical Implications

Clinical implications of using 15-keto Latanoprost are supported by case studies demonstrating its safety and efficacy:

  • Long-term Efficacy : In patients with chronic glaucoma, long-term administration of 15-keto Latanoprost resulted in sustained reductions in IOP without significant adverse effects.
  • Tolerability : Studies show that formulations containing 15-keto Latanoprost are well-tolerated by patients, with minimal ocular surface irritation reported compared to traditional treatments .

Propriétés

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432091
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135646-98-9
Record name 15-Ketolatanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-keto Latanoprost
Reactant of Route 2
15-keto Latanoprost
Reactant of Route 3
Reactant of Route 3
15-keto Latanoprost
Reactant of Route 4
15-keto Latanoprost
Reactant of Route 5
15-keto Latanoprost
Reactant of Route 6
15-keto Latanoprost
Customer
Q & A

Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?

A1: Research indicates that 15-keto latanoprost exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of 15-keto latanoprost achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that 15-keto latanoprost could potentially offer similar therapeutic benefits at a lower concentration.

Q2: What is the proposed mechanism of action for 15-keto latanoprost in reducing IOP?

A2: While the precise mechanism remains to be fully elucidated, studies suggest that 15-keto latanoprost, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% 15-keto latanoprost did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that 15-keto latanoprost's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.

Q3: Can the analytical methods used to quantify 15-keto latanoprost also detect related substances and impurities?

A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect 15-keto latanoprost and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing 15-keto latanoprost.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.